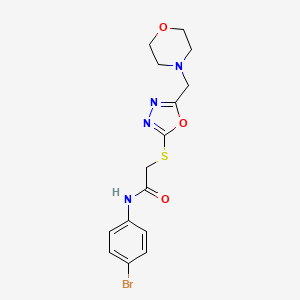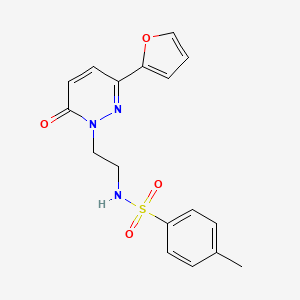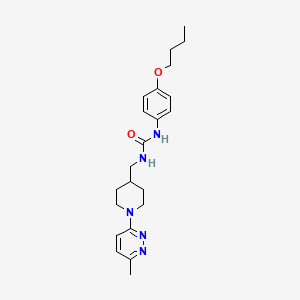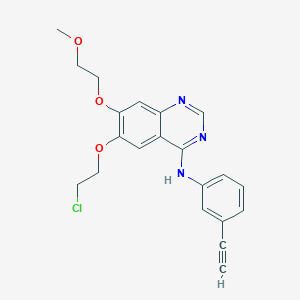![molecular formula C12H10F2N2O2 B2848134 N-[(2,6-Difluorophenyl)methyl]-5-methyl-1,2-oxazole-3-carboxamide CAS No. 150517-43-4](/img/structure/B2848134.png)
N-[(2,6-Difluorophenyl)methyl]-5-methyl-1,2-oxazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(2,6-Difluorophenyl)methyl]-5-methyl-1,2-oxazole-3-carboxamide, commonly known as Diflunisal, is a non-steroidal anti-inflammatory drug (NSAID) that has been used for the treatment of pain and inflammation in various conditions. Diflunisal is a salicylic acid derivative and is structurally similar to aspirin, but with a longer half-life and a slower onset of action.
作用機序
Diflunisal works by inhibiting the production of prostaglandins, which are responsible for pain and inflammation in the body. It does this by blocking the activity of the enzyme cyclooxygenase (COX), which is involved in the production of prostaglandins.
Biochemical and Physiological Effects:
Diflunisal has been shown to have a number of biochemical and physiological effects in the body. It has been shown to reduce the production of cytokines and chemokines, which are involved in the inflammatory response. It has also been shown to inhibit the activity of nuclear factor-kappa B (NF-kB), which is a transcription factor that regulates the expression of genes involved in inflammation.
実験室実験の利点と制限
Diflunisal has several advantages for use in lab experiments. It is readily available and relatively inexpensive, making it a cost-effective option for researchers. It also has a well-established safety profile, which makes it a low-risk option for use in animal studies.
However, there are also some limitations to the use of Diflunisal in lab experiments. It has a relatively low potency compared to other N-[(2,6-Difluorophenyl)methyl]-5-methyl-1,2-oxazole-3-carboxamides, which may limit its effectiveness in certain studies. It also has a long half-life, which may make it difficult to control dosing in animal studies.
将来の方向性
There are several potential future directions for research on Diflunisal. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Diflunisal has been shown to inhibit the aggregation of amyloid-beta, which is a key component of the plaques that form in the brains of Alzheimer's patients.
Another area of interest is its potential use in the treatment of cancer. Diflunisal has been shown to inhibit the activity of NF-kB, which is involved in the development and progression of cancer. It has also been shown to have anti-tumor effects in animal studies.
Conclusion:
Diflunisal is a salicylic acid derivative that has been used for the treatment of pain and inflammation in various conditions. It works by inhibiting the production of prostaglandins, which are responsible for pain and inflammation in the body. Diflunisal has several advantages for use in lab experiments, but also has some limitations. There are several potential future directions for research on Diflunisal, including its potential use in the treatment of neurodegenerative diseases and cancer.
合成法
Diflunisal can be synthesized by reacting 2,6-difluorobenzyl chloride with methyl 3-amino-4-methyl-5-oxazolecarboxylate in the presence of a base such as potassium carbonate. The resulting product is then hydrolyzed to form Diflunisal.
科学的研究の応用
Diflunisal has been extensively studied for its potential therapeutic uses in various diseases and conditions. It has been shown to have anti-inflammatory, analgesic, and antipyretic properties, which make it useful in the treatment of pain and inflammation associated with conditions such as osteoarthritis, rheumatoid arthritis, and gout.
特性
IUPAC Name |
N-[(2,6-difluorophenyl)methyl]-5-methyl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F2N2O2/c1-7-5-11(16-18-7)12(17)15-6-8-9(13)3-2-4-10(8)14/h2-5H,6H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIYSEJLTOVGIJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NCC2=C(C=CC=C2F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2,6-Difluorophenyl)methyl]-5-methyl-1,2-oxazole-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(5-fluoro-2-methylphenyl)-2-{4-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2848057.png)
![Methyl 2-[1-(6-chloropyridine-2-carbonyl)-2,3-dihydroindol-3-yl]acetate](/img/structure/B2848058.png)





![3-Methyl-5-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]-1,2,4-thiadiazole](/img/structure/B2848070.png)
![2-[(7-Chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-3-(4-oxo-4-pyrrolidin-1-ylbutyl)quinazolin-4-one](/img/structure/B2848071.png)
![3-(1-(2-(benzo[d]isoxazol-3-yl)acetyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2848073.png)
